molecular formula C10H16N2O B2570688 3-Cycloheptyl-1,2-oxazol-5-amine CAS No. 1250939-32-2

3-Cycloheptyl-1,2-oxazol-5-amine

Cat. No.: B2570688
CAS No.: 1250939-32-2
M. Wt: 180.251
InChI Key: KCQJUQHGTOJTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cycloheptyl-1,2-oxazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazolines, which includes “this compound”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a cycloheptyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in direct arylation reactions with high regioselectivity . They can also react with acids to form salts soluble in water .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development Research on oxaziridines, closely related to oxazol-5-amines, has shown their utility in transferring NH groups to various nucleophiles, facilitating the synthesis of a wide range of compounds such as azines, hydrazines, and aminodicarboxylic derivatives. This chemical versatility indicates potential applications in synthesizing complex molecules for pharmaceuticals and materials science (Andreae & Schmitz, 1991).

Green Chemistry and Photophysical Properties The metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines from a three-component condensation process showcases the environmental friendliness and broad applicability of such reactions. The synthesized compounds exhibit fluorescence and aggregation-induced emission properties, suggesting their use in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Peptidomimetics and Biologically Active Compounds The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates their potential as scaffolds for developing peptidomimetics and biologically active compounds. This work highlights the adaptability of triazole-based structures in creating compounds with significant biological activity, including inhibitors with potential pharmaceutical applications (Ferrini et al., 2015).

Cycloaddition Reactions for Heterocyclic Compounds A novel approach to synthesizing 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles through aerobic oxidative cycloaddition indicates the potential for developing a variety of heterocyclic compounds. This method, being catalyst-free, metal-free, azide-free, and peroxide-free, offers a versatile pathway to construct complex structures relevant in drug discovery and materials science (Bai et al., 2015).

Future Directions

The future directions in the research of oxazoles, including “3-Cycloheptyl-1,2-oxazol-5-amine”, could involve the development of new synthetic protocols and the exploration of their biological activities . The increasing importance of oxazoles in the field of medicinal chemistry suggests that they will continue to be a focus of research .

Properties

IUPAC Name

3-cycloheptyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJUQHGTOJTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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